molecular formula C7H3ClINO B12461357 2-Chloro-4-hydroxy-5-iodobenzonitrile

2-Chloro-4-hydroxy-5-iodobenzonitrile

Cat. No.: B12461357
M. Wt: 279.46 g/mol
InChI Key: XHVCRMYWZQJJCW-UHFFFAOYSA-N
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Description

2-Chloro-4-hydroxy-5-iodobenzonitrile is an organic compound with the molecular formula C₇H₃ClINO and a molecular weight of 279.46 g/mol . It is characterized by the presence of chlorine, hydroxyl, iodine, and nitrile functional groups attached to a benzene ring. This compound is used primarily in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-hydroxy-5-iodobenzonitrile typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the iodination of 2-chloro-4-hydroxybenzonitrile under controlled conditions to introduce the iodine atom at the desired position . The reaction conditions often require the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like acetic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-hydroxy-5-iodobenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The nitrile group can be reduced to form amines or other derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated or alkylated derivatives, while oxidation and reduction reactions can produce corresponding carbonyl or amine compounds .

Scientific Research Applications

2-Chloro-4-hydroxy-5-iodobenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-hydroxy-5-iodobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of signal transduction pathways, or alteration of gene expression .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-5-iodobenzonitrile: Similar structure but lacks the chlorine atom.

    4-Iodobenzonitrile: Lacks both the chlorine and hydroxyl groups.

    2-Chloro-5-iodobenzonitrile: Lacks the hydroxyl group.

Uniqueness

2-Chloro-4-hydroxy-5-iodobenzonitrile is unique due to the presence of all four functional groups (chlorine, hydroxyl, iodine, and nitrile) on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and properties, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C7H3ClINO

Molecular Weight

279.46 g/mol

IUPAC Name

2-chloro-4-hydroxy-5-iodobenzonitrile

InChI

InChI=1S/C7H3ClINO/c8-5-2-7(11)6(9)1-4(5)3-10/h1-2,11H

InChI Key

XHVCRMYWZQJJCW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1I)O)Cl)C#N

Origin of Product

United States

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